BenchChemオンラインストアへようこそ!

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Carboxylesterase Isoform selectivity Drug metabolism

This compound is a uniquely selective carboxylesterase 2 (CE2) inhibitor (IC₅₀ = 20 nM) with a ~1,020-fold selectivity window over CE1 (IC₅₀ = 20,400 nM). Its competitive binding mechanism (Ki = 42 nM) makes it an indispensable reference inhibitor for validating CE2-specific activity assays and dissecting CE2-dependent metabolic clearance in human liver microsome studies. Generic benzothiazole-acetamide analogs lack this documented isoform selectivity. Ideal as a positive control in HTS campaigns and as a starting scaffold for medicinal chemistry SAR optimization. Available through custom synthesis; contact us for a quotation.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 868376-76-5
Cat. No. B2357241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
CAS868376-76-5
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC=C
InChIInChI=1S/C19H18N2O3S/c1-3-12-21-18-15(23-2)10-7-11-16(18)25-19(21)20-17(22)13-24-14-8-5-4-6-9-14/h3-11H,1,12-13H2,2H3
InChIKeyPSVLWEWWEMIGTK-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide (CAS 868376-76-5): A Benzothiazole–Phenoxyacetamide Hybrid with Documented Carboxylesterase Isoform Selectivity


(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide (CAS 868376-76-5) is a synthetic small-molecule hybrid that combines a 3-allyl-4-methoxy-substituted benzothiazole ylidene core with a 2-phenoxyacetamide side chain [1]. The compound belongs to a broader class of benzothiazole–phenoxyacetamide hybrids explored for diverse pharmacological activities including carboxylesterase inhibition, kinase modulation, and antimicrobial action [2]. Its molecular formula is C₁₉H₁₈N₂O₃S with a molecular weight of 354.42 g/mol [3].

Why (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide Cannot Be Interchanged with Generic Benzothiazole or Phenoxyacetamide Analogs


Compounds within the benzothiazole–phenoxyacetamide hybrid class exhibit highly variable target engagement profiles that are exquisitely sensitive to subtle structural modifications. The presence of the 3-allyl substituent on the benzothiazole nitrogen and the 4-methoxy group on the fused benzene ring are not inert structural features; they directly influence the (Z)-ylidene geometry and electronic distribution of the molecule [1]. Close analogs lacking the 4-methoxy group (e.g., (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide) or bearing alternative N-3 substituents have been synthesized and exhibit distinct biological profiles [2]. Generic substitution with an uncharacterized benzothiazole–acetamide derivative risks losing the documented carboxylesterase isoform selectivity (CE2 over CE1) that is quantified in curated bioactivity databases for this specific compound [1].

Quantitative Differentiation Evidence for (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide: CE Isoform Selectivity, Potency Benchmarks, and Structural Determinants


Carboxylesterase 2 (CE2) vs. Carboxylesterase 1 (CE1) Isoform Selectivity – Approximately 1,020-Fold Preference for CE2

In human liver microsome assays curated by ChEMBL and deposited in BindingDB, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide demonstrates a pronounced selectivity for carboxylesterase 2 (CE2) over carboxylesterase 1 (CE1). Against CE2, the compound exhibits an IC₅₀ of 20 nM and a Ki of 42 nM [1]. Against CE1, under comparable assay conditions (human liver microsomes, 10-minute preincubation), the IC₅₀ is 20,400 nM (2.04 × 10⁴ nM) [1]. This yields a CE1/CE2 selectivity ratio of approximately 1,020-fold, placing the compound among highly selective CE2-preferring inhibitors. For comparison, the classical CE2 inhibitor loperamide typically exhibits CE2 IC₅₀ values in the low micromolar range (0.5–1.5 μM) with substantially lower selectivity windows [2].

Carboxylesterase Isoform selectivity Drug metabolism Prodrug activation

Sub-Nanomolar to Low Nanomolar CE2 Binding Affinity: Ki of 42 nM Confirms Competitive Inhibition Mechanism

The BindingDB entry for this compound reports a Ki value of 42 nM for CE2 determined via competitive inhibition assay in human liver microsomes using fluorescein diacetate as the substrate [1]. A Ki of 42 nM indicates that the compound binds to the CE2 active site with high affinity in a substrate-competitive manner. This is mechanistically significant because many benzothiazole-containing compounds act through non-competitive or mixed mechanisms; the competitive mode of action for this specific (Z)-ylidene derivative suggests direct occupancy of the catalytic pocket, which can be exploited for rational prodrug design where CE2-mediated hydrolysis is desired [2]. The Ki/IC₅₀ ratio (42 nM / 20 nM = 2.1) is consistent with classical competitive inhibition kinetics under the assay substrate concentration conditions [1].

Enzyme kinetics Competitive inhibition Binding affinity CE2

Structural Differentiation: 4-Methoxy and 3-Allyl Substitution Pattern on the Benzothiazole Ylidene Scaffold

The target compound bears a distinctive 3-allyl substituent on the benzothiazole nitrogen (N-3 position) and a 4-methoxy group on the fused benzene ring, in combination with the 2-phenoxyacetamide side chain. This precise substitution pattern differentiates it from several closely catalogued analogs: the des-methoxy analog (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide eliminates the 4-methoxy group entirely; the N-3-pivalamide analog replaces the phenoxyacetamide with a sterically bulky pivalamide; and the N-3-benzamide series (e.g., 3-methylbenzamide, 4-nitrobenzamide, 3,5-dimethoxybenzamide variants) retains the 3-allyl-4-methoxybenzothiazole core but alters the exocyclic amide substituent [1]. The 4-methoxy group is a known modulator of benzothiazole electron density and can influence π-stacking interactions with aromatic residues in enzyme active sites, while the allyl group provides a conformational anchor that stabilizes the (Z)-ylidene geometry [2].

Structure-activity relationship Benzothiazole Substituent effects Scaffold hybridization

Chemical Class Context: Benzothiazole–Phenoxyacetamide Hybrids as Privileged Scaffolds for Carboxylesterase Modulation

The 2-phenoxyacetamide moiety has been independently validated as a carboxylesterase recognition element through fragment-based drug discovery campaigns. Atkinson et al. (2019) identified 2-phenoxyacetamide as a crystallographic fragment hit binding in the palmitoleate pocket of the carboxylesterase NOTUM with an IC₅₀ of 33 μM, and subsequent structure-guided optimization yielded sub-micromolar inhibitors (IC₅₀ 32–85 nM) [1]. The target compound integrates this validated 2-phenoxyacetamide pharmacophore with a benzothiazole ylidene scaffold, a hybridization strategy that has been employed across multiple therapeutic programs including BCR-ABL1 kinase inhibition (IC₅₀ 0.98 μM for optimized analogs) [2]. This class-level precedent supports the rationale that the target compound's scaffold architecture is intentionally designed for carboxylesterase target engagement, rather than being a coincidental assembly of substructures.

Privileged scaffold Phenoxyacetamide Benzothiazole NOTUM Carboxylesterase

Recommended Research and Procurement Application Scenarios for (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide (CAS 868376-76-5)


Selective Chemical Probe for Carboxylesterase 2 (CE2) in Drug Metabolism Studies Requiring CE1 Avoidance

Based on the ~1,020-fold CE2-over-CE1 selectivity documented in human liver microsome assays (CE2 IC₅₀ = 20 nM; CE1 IC₅₀ = 20,400 nM) [1], this compound is suited as a selective CE2 chemical probe in in vitro drug metabolism studies. It can be employed to dissect the contribution of CE2 versus CE1 to the hydrolysis of ester- or amide-containing candidate drugs, particularly in human liver microsome or hepatocyte incubation systems where both isoforms are co-expressed. The competitive inhibition mechanism (Ki = 42 nM) further supports its use in defining the CE2-dependent fraction of metabolic clearance [1].

Reference Inhibitor for CE2 Activity Assay Development and High-Throughput Screening

The combination of high CE2 potency (IC₅₀ = 20 nM) and well-characterized competitive inhibition kinetics (Ki = 42 nM) makes this compound a candidate reference inhibitor for developing and validating CE2 fluorescence-based or LC-UV activity assays [1]. In high-throughput screening campaigns aimed at identifying novel CE2 modulators, this compound can serve as a positive control with a defined selectivity window against CE1, enabling assay quality metrics (Z'-factor, signal-to-background ratio) to be established.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting CE2-Selective Inhibitor Optimization

The 3-allyl-4-methoxybenzothiazole ylidene scaffold with the 2-phenoxyacetamide side chain represents a starting point for medicinal chemistry SAR campaigns aimed at further improving CE2 potency, isoform selectivity, or pharmacokinetic properties. The structural features can be systematically modified: the 3-allyl group can be replaced with alternative N-3 substituents, the 4-methoxy group can be varied to probe electronic effects on CE2 binding, and the phenoxyacetamide moiety can be elaborated based on the NOTUM inhibitor SAR precedent [2] [3].

Component of a Focused Compound Library for Carboxylesterase-Targeted Prodrug Activation Research

Given that CE2 is overexpressed in certain tumor tissues and the gastrointestinal tract, selective CE2 inhibitors are of interest for modulating the local activation of ester-based prodrugs (e.g., irinotecan to SN-38). This compound, with its documented CE2 selectivity and competitive binding mode [1], can be included in focused compound libraries designed to explore CE2-dependent prodrug activation in target tissues, potentially enabling tissue-selective modulation of prodrug chemotherapy.

Quote Request

Request a Quote for (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.